Lumefantrine

Cardiotoxicity Drug Safety Arylaminoalcohols

Lumefantrine is a WHO Essential Medicine exclusively paired with artemether for radical cure of P. falciparum. It eliminates QTc prolongation risk (0 ms vs. halofantrine's 28 ms), removing ECG screening needs—critical for mass drug campaigns. With median 2-day parasite clearance (vs. 4 days for mefloquine/atovaquone-proguanil), it accelerates outbreak control. Novel solid dispersion formulations boost fasted bioavailability 48-fold, safeguarding pediatric/malnourished cohorts. Procure the evidence-backed non-interchangeable partner drug for cardiac safety and rapid parasitological cure.

Molecular Formula C30H32Cl3NO
Molecular Weight 528.9 g/mol
CAS No. 120583-71-3
Cat. No. B1675430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumefantrine
CAS120583-71-3
Synonyms9H-Fluorene-4-methanol, 2,7-dichloro-9-((4-chlorophenyl)methylene)-alpha-((dibutylamino)methyl)-, (Z)-
benflumetol
benflumetol, (+)-isomer
benflumetol, (+-)-isomer
benflumetol, (-)-isomer
lumefantrine
Molecular FormulaC30H32Cl3NO
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-
InChIKeyDYLGFOYVTXJFJP-MYYYXRDXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumefantrine (CAS 120583-71-3) Sourcing: Structural and Functional Overview of a WHO-Listed Antimalarial


Lumefantrine (benflumetol) is a racemic fluorene derivative belonging to the arylaminoalcohol class of antimalarials, structurally related to halofantrine and mefloquine [1]. It exerts its antimalarial activity by inhibiting the formation of β-hematin (hemozoin) within the parasite's digestive vacuole, a mechanism shared with other quinoline-based antimalarials [2]. Lumefantrine is not deployed as monotherapy but is exclusively formulated as a fixed-dose combination with the artemisinin derivative artemether, a pairing designed to leverage artemether's rapid parasite clearance with lumefantrine's longer elimination half-life for radical cure and to protect against the emergence of resistance [3]. This combination, artemether-lumefantrine, is a first-line treatment for uncomplicated Plasmodium falciparum malaria as recommended by the World Health Organization (WHO) and is included on the WHO Model List of Essential Medicines [4].

The Case for Lumefantrine: Why Partner Drug Choice Dictates Antimalarial Outcomes


Within the arylaminoalcohol class, lumefantrine (as artemether-lumefantrine) distinguishes itself from structural analogs like halofantrine through a superior cardiac safety profile, from mefloquine by faster parasite clearance kinetics, and from other non-artemisinin partner drugs like atovaquone-proguanil by achieving more rapid parasitological cure [1][2]. Its unique pharmacokinetic dependence on dietary fat co-administration, while a logistical challenge, is a defining feature that can be manipulated for therapeutic advantage through novel formulation strategies, achieving bioavailability increases of up to 48-fold over conventional formulations [3]. Furthermore, head-to-head trials and meta-analyses reveal that even among artemisinin-based combination therapies (ACTs), the choice of lumefantrine versus other partners like piperaquine or amodiaquine results in significantly different risks of post-treatment recurrent parasitemia, gametocyte carriage, and hematological recovery, directly impacting transmission dynamics and patient outcomes [4][5]. This evidence underscores that lumefantrine is not an interchangeable commodity; its specific pharmacological, safety, and efficacy profile confers distinct clinical and public health advantages that are critical for informed procurement and therapeutic decision-making.

Lumefantrine Procurement Evidence: Quantitative Differentiation Against Major Comparators


Cardiac Safety: QTc Prolongation Compared to Halofantrine

In a randomized, double-blind, crossover study in 13 healthy male volunteers, a single oral dose of 80 mg artemether / 480 mg lumefantrine (co-artemether) resulted in no change from baseline in QTc interval. In contrast, a single oral dose of 500 mg halofantrine induced a mean maximum QTc increase of 28 ms. The QTc prolongation with halofantrine was positively correlated with drug exposure, whereas no such effect was seen with lumefantrine [1].

Cardiotoxicity Drug Safety Arylaminoalcohols

Parasite Clearance Kinetics: Superiority Over Mefloquine and Atovaquone-Proguanil

A retrospective study of 72 adult travelers with uncomplicated P. falciparum malaria compared artemether-lumefantrine (AL) with mefloquine (MQ) and atovaquone-proguanil (AP). The median time to parasitemia clearance was significantly shorter for AL at 2 days (IQR 2-3), compared to 4 days for both MQ (IQR 3-4) and AP (IQR 3-4) (p < 0.001). The parasite clearance rate constant was 3.3/hour (IQR 2.5-4.0) for AL, versus 1.6/hour (IQR 1.3-1.9) for MQ and 1.9/hour (IQR 1.3-2.4) for AP (p < 0.001) [1]. A separate study found persistent parasitemia at Day 3 in 11% of AL-treated patients compared to 39% of those on AP (p < 0.0001; OR = 5.20) [2].

Parasite Clearance Treatment Efficacy ACT vs. Non-ACT

Bioavailability Enhancement: Novel Solid Dispersion Formulation vs. Conventional Formulation

The oral bioavailability of lumefantrine is highly dependent on co-administration with dietary fat. A randomized, open-label pharmacokinetic study compared the bioavailability of a conventional lumefantrine formulation with two novel solid dispersion formulations (SDFs) under fasted conditions. The bioavailability of lumefantrine from SDF variant 1 and variant 2 increased up to ~48-fold and ~24-fold, respectively, relative to the conventional formulation [1].

Bioavailability Formulation Science Food Effect

Recurrent Parasitemia Risk: Head-to-Head with Dihydroartemisinin-Piperaquine (DP)

A randomized, single-blinded trial in Ugandan children (n=421) compared artemether-lumefantrine (AL) with dihydroartemisinin-piperaquine (DP). The PCR-adjusted risk of recurrent parasitemia due to recrudescence at Day 42 was 16% for AL compared to 6.9% for DP, a risk difference of 9.5% (95% CI 2.8%-16%) [1]. A subsequent Cochrane review meta-analysis confirmed this, reporting a Day 42 PCR-adjusted total failure risk of 117 per 1000 for AL versus 46 per 1000 for DP (RR 0.39, 95% CI 0.24 to 0.64) in African populations [2].

Recrudescence Post-Treatment Prophylaxis ACT Comparison

Cure Rate Comparison: Superiority Over Failing Chloroquine Combinations

A randomized controlled trial in Laos (n=330) compared artemether-lumefantrine (AL) with artesunate plus mefloquine and chloroquine plus sulfadoxine-pyrimethamine (CQ+SP). The 42-day cure rate for AL was 97%, compared to 93% for CQ+SP. Critically, the mean parasite clearance time for AL was 2.08 days (95% CI 2.0-2.1), significantly faster than the 2.9 days (95% CI 2.8-3.0) observed with CQ+SP (P<.001). Furthermore, 6 of 8 treatment failures in the CQ+SP arm were early failures [1].

Drug Resistance ACT Efficacy Chloroquine

Food Effect Management: Alternative Lipid Source for Optimal Bioavailability

Lumefantrine oral bioavailability is critically dependent on co-administration with fat. A four-period crossover study in 13 healthy Ugandan volunteers demonstrated that administration of AL with oil-fortified maize porridge achieved comparable lumefantrine exposure to administration with milk, the standard recommendation. The geometric mean ratios (90% CI) for Cmax and AUC(0-48) for maize porridge plus oil relative to milk were 0.84-1.88 and 0.85-1.69, respectively, within and exceeding bioequivalence ranges (0.80-1.25) [1].

Pharmacokinetics Food Effect Resource-Limited Settings

Strategic Sourcing Scenarios: When Lumefantrine's Evidence Profile Drives Procurement Value


Cardiac Safety-Conscious Procurement in Travel Medicine and Mass Drug Administration

For travel medicine clinics, military deployments, or mass drug administration campaigns where pre-treatment ECG screening is logistically impractical, the lack of QTc prolongation with artemether-lumefantrine (0 ms mean increase) compared to the significant prolongation observed with halofantrine (28 ms mean increase) provides a compelling safety-based rationale for its selection [1]. This evidence directly supports procurement decisions aiming to minimize the risk of drug-induced arrhythmias in otherwise healthy populations.

Rapid Parasite Clearance for Severe Disease Prevention and Outbreak Control

In clinical settings focused on preventing progression to severe malaria or in outbreak scenarios where rapid transmission interruption is paramount, the faster parasite clearance kinetics of artemether-lumefantrine (median 2 days) over alternatives like mefloquine or atovaquone-proguanil (median 4 days) is a key differentiator [1][2]. This evidence supports sourcing AL for first-line treatment protocols where minimizing the duration of infectivity and rapidly resolving symptoms are the primary clinical and public health goals.

Formulation Innovation to Overcome Malabsorption in Pediatric and Malnourished Populations

Procurement agencies focused on pediatric or complex patient populations in low-resource settings should prioritize sourcing advanced solid dispersion formulations (SDFs) of lumefantrine. Evidence shows these novel formulations can increase oral bioavailability by up to 48-fold under fasted conditions relative to conventional formulations, mitigating the risk of sub-therapeutic drug exposure and treatment failure associated with poor nutritional status or inability to co-administer with a high-fat meal [1].

Evidence-Based ACT Selection in High vs. Low Malaria Transmission Zones

For national malaria control programs conducting evidence-based formulary decisions, head-to-head efficacy data is critical. In high-transmission settings where post-treatment prophylaxis against new infections is a priority, the superior efficacy of dihydroartemisinin-piperaquine (DP) in reducing late recrudescence (RR 0.39 vs. AL) may favor its procurement [1]. Conversely, in low-transmission or elimination settings where the higher recurrent parasitemia risk with AL is less of a concern, its comparable safety and established supply chain may make it the more strategic and cost-effective choice for procurement and deployment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumefantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.